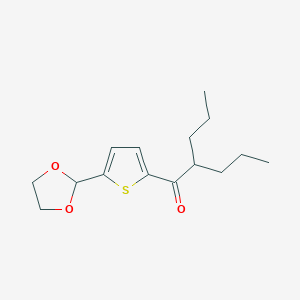
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity with other chemicals.Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Antioxidant Evaluation
A study by Althagafi (2022) focused on the molecular modeling and antioxidant evaluation of new di-2-thienyl ketones, which include the chemical structure related to 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone. This research explored the electronic and chemical reactivity of the derivatives towards various attacks and determined the highest occupied molecular orbital-lowest occupied molecular orbital (HOMO-LUMO) energies and Fukui indices using density functional theory (DFT). The compounds showed significant antioxidant activities, with specific di-2-thienyl ketones exhibiting high inhibition percentages when evaluated against vitamin C as a reference drug. These findings were supported by molecular docking analyses of the interactions between the di-2-thienyl ketone compounds and cytochrome c peroxidase (Althagafi, 2022).
Catalysis and Glycerol Conversion
Research by Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various chemicals, including benzaldehyde, formaldehyde, and acetone, to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. The study aimed to identify solid acids as heterogeneous catalysts for glycerol conversion into these chemicals, which are of interest as precursors for 1,3-propanediol derivatives. The research focused on conditions that favor the formation of [1,3]dioxan-5-ols while suppressing the production of [1,3]dioxolan-4-yl-methanols (Deutsch, Martin, & Lieske, 2007).
Nucleophilic Addition/Cyclization
Wang et al. (2015) described an efficient synthesis process for trifluoromethyl substituted 5-alkylidene-1,3-dioxolane using a cooperatively catalyzed nucleophilic addition/cyclization of propargylic alcohols and trifluoromethyl ketones. The procedure yielded derivatives with good to excellent yields and was applicable to a broad range of substrates (Wang et al., 2015).
Protection of Ketones and Aldehydes
A study by Hassner, Bandi, and Panchgalle (2012) explored a mild, room-temperature process for protecting ketones or aldehydes as 1,3-dioxolane derivatives. The method was notable for its speed and compatibility with sensitive groups, such as O-THP, O-TBS, or N-Boc, and was conducted in the absence of strong protonic acids and in the presence of a base (Hassner, Bandi, & Panchgalle, 2012)](https://consensus.app/papers/mild-roomtemperature-protection-ketones-aldehydes-hassner/4df25fb392315cd3af6af588e02299ca/?utm_source=chatgpt).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions needed for handling and storage.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to refer to scientific literature or databases. If you have any other questions or need information on a different topic, feel free to ask!
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3S/c1-3-5-11(6-4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVLASUWLKDWET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641916 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 1-propylbutyl ketone | |
CAS RN |
898773-00-7 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-propylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

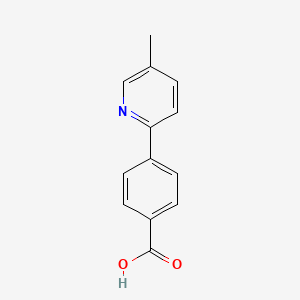
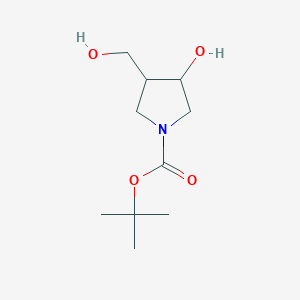

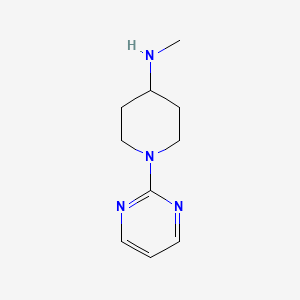
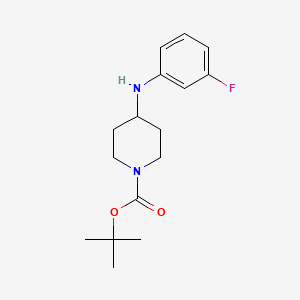
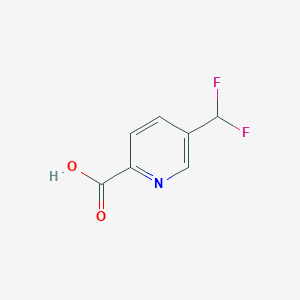
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)


